

Spectroscopic Profile of 2-Bromo-4-methylphenyl isothiocyanate: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-methylphenyl isothiocyanate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-methylphenyl isothiocyanate** (C_8H_6BrNS ; CAS No. 19241-39-5). Due to the limited availability of experimentally derived public data, this document presents a combination of known properties, predicted spectroscopic values, and generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development by providing foundational data and methodologies for the characterization of this compound.

Compound Identification

Property	Value
Chemical Name	2-Bromo-4-methylphenyl isothiocyanate
CAS Number	19241-39-5
Molecular Formula	C ₈ H ₆ BrNS
Molecular Weight	228.11 g/mol
Physical Form	Fused solid, white to pale cream
Melting Point	42.5-48.5 °C

Spectroscopic Data

While experimentally obtained spectra for **2-Bromo-4-methylphenyl isothiocyanate** are available in select databases such as the NIST WebBook for IR and Mass Spectrometry, the detailed peak assignments are not readily published. The following sections provide predicted data based on the compound's structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45	d	1H	Aromatic H (H6)
~7.20	dd	1H	Aromatic H (H5)
~7.10	d	1H	Aromatic H (H3)
~2.35	s	3H	Methyl H (-CH ₃)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~140.0	-N=C=S
~139.5	Aromatic C (C4)
~135.0	Aromatic C (C6)
~132.0	Aromatic C (C5)
~130.0	Aromatic C (C1)
~125.0	Aromatic C (C3)
~120.0	Aromatic C (C2)
~20.5	Methyl C (-CH ₃)

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2200-2000	Strong	Asymmetric stretch	Iothiocyanate (-NCS)
3100-3000	Medium	C-H stretch	Aromatic C-H
2960-2850	Medium	C-H stretch	Methyl (-CH ₃)
1600-1450	Medium	C=C stretch	Aromatic Ring
~1100	Strong	C-Br stretch	Aryl Bromide

Mass Spectrometry (MS)

Table 4: Expected Major Fragments in Electron Ionization (EI) Mass Spectrum

m/z Value	Ion Fragment	Notes
227/229	$[M]^{+ \cdot}$ (Molecular Ion)	Presence of bromine results in a characteristic M+2 isotope pattern.
148	$[M - Br]^{+ \cdot}$	Loss of the bromine atom.
116	$[M - Br - S]^{+ \cdot}$	Subsequent loss of sulfur.
91	$[C_7H_7]^{+ \cdot}$	Tropylium ion, common in tolyl-containing compounds.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as **2-Bromo-4-methylphenyl isothiocyanate**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean vial.[1]
- Transfer: Filter the solution to remove any particulates and transfer the clear solution into a standard 5 mm NMR tube.[1]
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - For 1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence.[2]

- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (ATR Method)

- Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[\[3\]](#)
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[\[3\]](#)
- Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[\[3\]](#)
- Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal after the measurement.

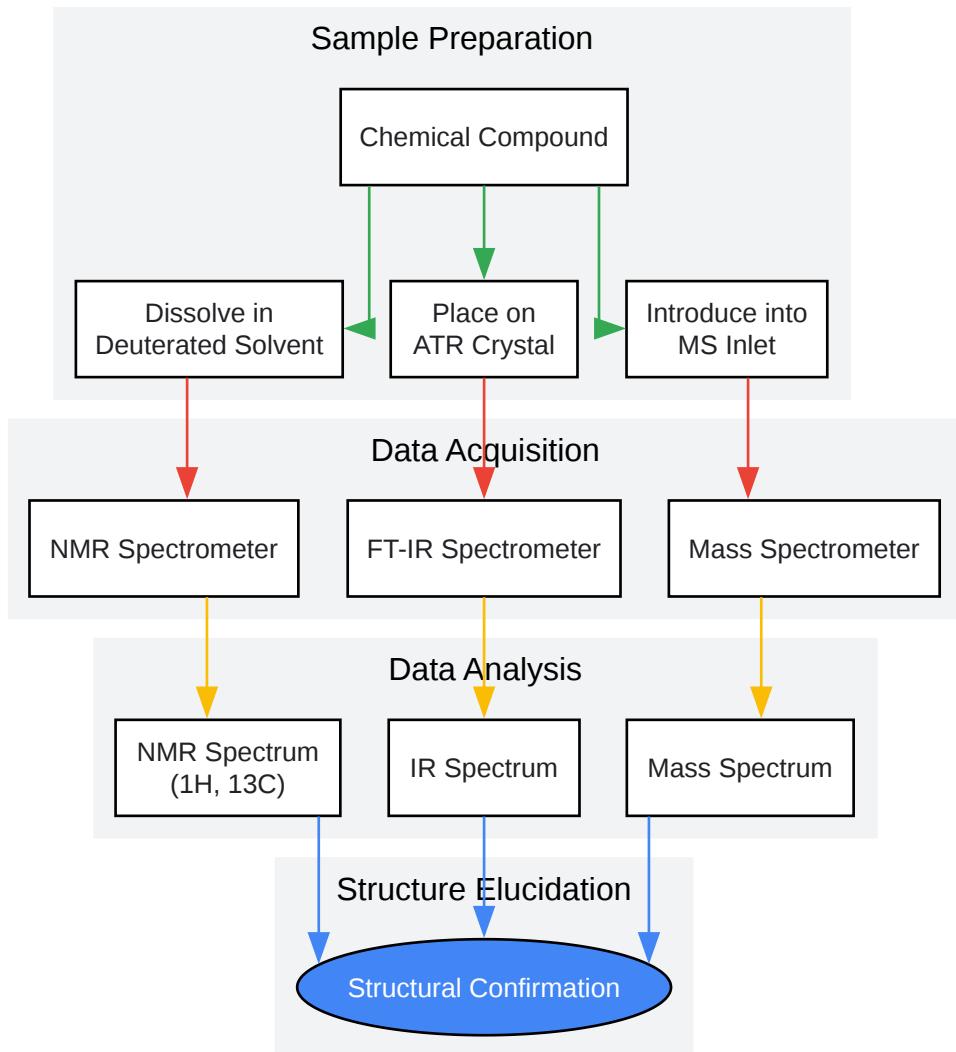
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[\[4\]](#)[\[5\]](#)
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[4\]](#)[\[6\]](#)
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[\[7\]](#)
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[\[7\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

General Workflow for Spectroscopic Characterization



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Caption: Workflow for chemical compound characterization.

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